5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidinyl-oxy group linked to a phenyl-triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the "click reaction".
Piperidine Derivative Preparation: The piperidine ring is functionalized with a carbonyl group, which can be achieved through various acylation reactions.
Coupling Reactions: The triazole and piperidine derivatives are then coupled to form the intermediate compound.
Final Assembly: The intermediate is reacted with a pyrimidine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Pharmacology: Research is ongoing to explore its efficacy as a therapeutic agent for neurodegenerative diseases.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: Exhibits cytotoxic activity against cancer cells.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its combined triazole and pyrimidine structure, which imparts both neuroprotective and anti-inflammatory properties. This dual functionality makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-15-12-21-20(22-13-15)28-17-8-10-25(11-9-17)19(27)18-14-23-26(24-18)16-6-4-3-5-7-16/h3-7,12-14,17H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZVYRWYCXYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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